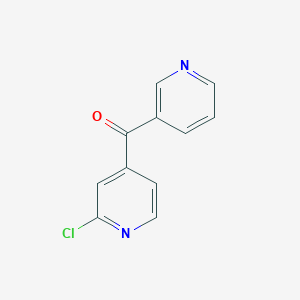

2-Chloro-4-(pyridine-3-carbonyl)pyridine

Description

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10-6-8(3-5-14-10)11(15)9-2-1-4-13-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCRQADZIGTFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyridine-3-carbonyl Chloride Intermediate

One common route involves the preparation of pyridine-3-carbonyl chloride, which then reacts with 2-chloropyridine under controlled conditions to form 2-Chloro-4-(pyridine-3-carbonyl)pyridine. The process generally follows:

- Preparation of Pyridine-3-carboxylic Acid Derivatives: Starting from 3-pyridinecarboxylic acid, conversion to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Acylation Reaction: The acid chloride is reacted with 2-chloropyridine in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic aromatic substitution at the 4-position.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to yield the target compound.

This method benefits from the availability of starting materials and relatively straightforward reaction conditions but requires careful control of reaction parameters to avoid poly-substitution or side reactions.

Oxidation of 2-Chloro-3-(pyridin-3-ylmethyl)pyridine

An alternative synthetic route involves the oxidation of 2-chloro-3-(pyridin-3-ylmethyl)pyridine to the corresponding ketone at the 4-position:

- Step 1: Synthesis of 2-chloro-3-(pyridin-3-ylmethyl)pyridine via cross-coupling or nucleophilic substitution.

- Step 2: Oxidation using oxidizing agents such as chromium-based reagents or manganese dioxide to convert the methyl group adjacent to the pyridine ring into a carbonyl group, yielding this compound.

This method allows for regioselective introduction of the carbonyl group but may involve hazardous reagents and requires optimization to maximize yield and purity.

Catalytic Coupling and Carbonylation

Recent advances have explored catalytic carbonylation techniques using transition metal catalysts (e.g., palladium complexes) to directly introduce the pyridine-3-carbonyl group onto 2-chloropyridine:

- Catalyst System: Palladium-based catalysts with appropriate ligands.

- Carbonyl Source: Carbon monoxide or equivalents under controlled pressure.

- Reaction Conditions: Mild temperatures and inert atmosphere to prevent catalyst deactivation.

- Outcome: Direct formation of the ketone linkage between two pyridine rings.

This methodology is attractive due to its atom economy and potential for scalability but requires specialized equipment and expertise.

Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Acylation via Pyridine-3-carbonyl chloride | 3-Pyridinecarboxylic acid, 2-chloropyridine | Thionyl chloride, base | Room temp to reflux, inert atmosphere | 60-75 | Straightforward, accessible reagents | Requires acid chloride preparation |

| Oxidation of 2-chloro-3-(pyridin-3-ylmethyl)pyridine | 2-chloro-3-(pyridin-3-ylmethyl)pyridine | Chromium or manganese oxidants | Mild heating, organic solvent | 50-65 | Regioselective oxidation | Use of toxic oxidants |

| Catalytic carbonylation | 2-Chloropyridine, pyridine derivatives | Pd catalyst, CO gas | Mild temp, pressurized CO | 55-70 | Atom economical, scalable | Requires specialized setup |

Research Findings and Optimization Notes

- Reaction temperature and solvent choice critically influence the selectivity and yield of acylation reactions. Polar aprotic solvents such as dichloromethane or acetonitrile often provide better yields.

- In oxidation methods, controlling the stoichiometry of oxidants and reaction time prevents over-oxidation and degradation of the product.

- Catalytic carbonylation reactions benefit from ligand optimization on palladium catalysts to enhance turnover numbers and reduce side reactions.

- Purification steps such as recrystallization from ethanol or chromatographic separation improve final product purity, essential for pharmaceutical-grade applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridine-3-carbonyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2-Chloro-4-(pyridine-3-carbonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyridine-3-carbonyl)pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Table 1: Key Physicochemical Data

Key Observations :

- Chlorine Substitution : The presence of chlorine at the 2-position in all compounds enhances electrophilicity, facilitating nucleophilic substitution reactions. However, steric effects vary depending on additional substituents (e.g., trifluoromethyl groups increase hydrophobicity) .

- Carbonyl vs. Nitro Groups : The pyridine-3-carbonyl group in the target compound provides hydrogen-bonding capability, unlike the electron-withdrawing nitro group in 2-chloro-4-methyl-3-nitropyridine, which reduces aromatic ring reactivity .

Key Observations :

- The target compound’s synthesis leverages POCl₃ for efficient chlorination, whereas derivatives like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl) require multi-step cyclocondensation with moderate yields .

- Discontinuation of 6-chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid highlights challenges in scaling up complex heterocyclic syntheses .

Table 3: Antimicrobial Activity (Zone of Inhibition, mm)

Key Observations :

- Introduction of electron-withdrawing groups (e.g., trifluoromethyl) enhances antimicrobial potency, as seen in 2-chloro-4-(methylsulfanyl)-6-(trifluoromethylphenyl)pyridine, which outperforms the target compound against all tested strains .

- The amino-substituted derivative shows reduced activity, likely due to decreased membrane permeability from polar groups .

Stability and Reactivity

- Thermal Stability : Derivatives with gem-dimethyl groups (e.g., Q12: M.P. 288–292°C) exhibit higher melting points than nitro-substituted analogs (Q13: M.P. 259–261°C), indicating enhanced crystallinity from bulky substituents .

- Reactivity : The pyridine-3-carbonyl group in the target compound undergoes nucleophilic acyl substitution, whereas chloro-nitro derivatives are more prone to aromatic electrophilic substitution .

Biological Activity

2-Chloro-4-(pyridine-3-carbonyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a chloro substituent and a pyridine ring, which are known to enhance biological activity through various mechanisms. The presence of the carbonyl group attached to the pyridine ring contributes to its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Various studies have shown that compounds containing pyridine structures often possess significant antibacterial and antifungal properties. For instance, derivatives of pyridine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Activity : The compound has been noted for its potential in inhibiting cancer cell proliferation. Studies have shown that similar pyridine derivatives can induce cytotoxic effects in various cancer cell lines, suggesting that this compound may have similar properties .

- Anti-inflammatory Effects : Pyridine derivatives are often explored for their anti-inflammatory properties. The mechanism typically involves the modulation of inflammatory pathways, which could be applicable to this compound as well.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in disease processes, such as kinases and proteases. This inhibition can disrupt cellular signaling pathways critical for cancer progression and microbial survival .

- Receptor Modulation : Pyridine derivatives can interact with various receptors, modulating their activity and leading to therapeutic effects. This includes interactions with G-protein coupled receptors (GPCRs) which are crucial in many physiological responses .

- DNA Interaction : Some studies suggest that pyridine compounds can intercalate into DNA, affecting replication and transcription processes, which is particularly relevant in anticancer applications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Anticancer Evaluation

In vitro assays were conducted using human cancer cell lines (e.g., HeLa and A375). The compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity. Further studies are needed to explore its selectivity towards cancer cells versus normal cells.

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(pyridine-3-carbonyl)pyridine, and what intermediates are involved?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of pyridine and piperidine intermediates. For example, 3-chloropyridine derivatives are reacted with carbonyl-containing precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Step 2 : Introduction of the pyridine-3-carbonyl group via nucleophilic acyl substitution or coupling reactions, often using palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura) .

- Key Intermediates : 3-Chloropyridine, pyridine-3-carboxylic acid derivatives, and halogenated precursors.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and detect carbonyl groups (δ ~165–175 ppm for C=O) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereoelectronic effects of the pyridine-carbonyl moiety .

Q. How does the chloro substituent influence reactivity in downstream functionalization?

The chloro group at position 2 acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Buchwald-Hartwig amination). Its electron-withdrawing nature also stabilizes the carbonyl group, enhancing electrophilicity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., restricted rotation of the carbonyl group) or solvent-dependent conformational changes:

- Variable Temperature (VT) NMR : To identify rotational barriers or tautomerism .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data .

- Deuterated Solvent Screening : To assess solvent effects on splitting patterns .

Q. What strategies optimize reaction yields for introducing the pyridine-3-carbonyl moiety?

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand optimization (e.g., XPhos) to reduce side products .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like LiCl improve reaction efficiency .

- Temperature Control : Stepwise heating (e.g., 80°C for coupling, 25°C for workup) minimizes decomposition .

Q. How does the compound’s structure influence its biological activity in neurological or oncological studies?

- Neurological Targets : The pyridine-carbonyl group mimics endogenous ligands for nicotinic acetylcholine receptors (nAChRs), enabling modulation of ion channel activity .

- Oncological Applications : The chloro group enhances lipophilicity, improving blood-brain barrier penetration, while the carbonyl moiety allows hydrogen bonding with kinase active sites .

- Structure-Activity Relationship (SAR) : Modifications at positions 2 (Cl) and 4 (carbonyl) significantly alter potency and selectivity .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to nAChRs or kinases .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore Modeling : Identification of essential electrostatic and hydrophobic features using MOE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.